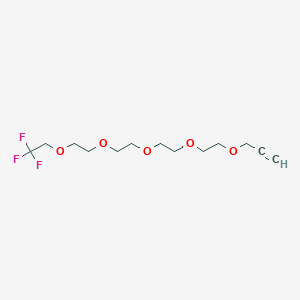

1,1,1-Trifluoroethyl-PEG5-Propargyl

説明

1,1,1-Trifluoroethyl-PEG5-Propargyl is a compound that forms a triazole linkage with azides via copper-catalyzed azide-alkyne Click Chemistry . The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .

Synthesis Analysis

The synthesis of this compound involves the reaction of the trifluoroethyl group with primary amine groups in proteins, antibodies, and other molecules and surfaces . This reaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry .Molecular Structure Analysis

The molecular formula of this compound is C13H21F3O5 . It has a molecular weight of 314.3 .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its reaction with azides to form a triazole linkage . This reaction is catalyzed by copper in a process known as Click Chemistry .Physical and Chemical Properties Analysis

This compound has a molecular weight of 314.3 . Its molecular formula is C13H21F3O5 . The elemental analysis shows that it contains Carbon (49.68%), Hydrogen (6.73%), Fluorine (18.13%), and Oxygen (25.45%) .科学的研究の応用

Synthesis of Heterobifunctional Poly(ethylene glycol)

Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives have potential in the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

Nanoparticle Functionalization and Biomedical Applications

Kohler, Fryxell, and Zhang (2004) reported the synthesis of a trifluoroethylester-terminal PEG silane self-assembled on iron oxide nanoparticles. This facilitates the conjugation with cell targeting agents, enhancing applications in magnetic resonance imaging (MRI) and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).

Functionalization of Heterocyclic Systems

Holovko-Kamoshenkova et al. (2020) explored the interaction of 5-trifluoromethyl-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide, highlighting the significance in synthesizing functional derivatives with increased biological activity (Holovko-Kamoshenkova, Korol, Slivka, & Lendel, 2020).

Catalyst Development in Organic Synthesis

Kung et al. (2013) synthesized cyclometallated gold(III) complexes, including a PEG-linked complex, effective in catalyzing the synthesis of propargylic amines and other compounds, revealing their potential in organic synthesis (Kung et al., 2013).

Fluorescent Triblock Copolymer Synthesis

Mohammadifar et al. (2016) synthesized a hyperbranched–linear–hyperbranched triblock copolymer containing PEG and polyglycerol. This polymer, synthesized through a click reaction, holds promise in drug delivery and cell imaging (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).

PEGylation in Biomedical Applications

Roberts, Bentley, and Harris (2002) discussed the importance of PEGylation, particularly for peptides and proteins. PEGylation can shield antigenic and immunogenic epitopes, modify biodistribution, and improve pharmaceutical properties (Roberts, Bentley, & Harris, 2002).

作用機序

Target of Action

The primary target of 1,1,1-Trifluoroethyl-PEG5-Propargyl is the azide-bearing compounds or biomolecules . The compound is used to modify the surface of drugs or nanoparticles, allowing for targeted delivery to specific cells or tissues .

Mode of Action

This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . This interaction forms stable triazole linkages . The trifluoroethyl group in the compound is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .

Biochemical Pathways

The compound affects the biochemical pathways related to drug delivery. By forming stable triazole linkages with azide-bearing compounds or biomolecules, it modifies the surface of drugs or nanoparticles . This modification allows for targeted delivery to specific cells or tissues, affecting the pathways related to drug absorption and distribution .

Pharmacokinetics

The pharmacokinetic properties of this compound are primarily influenced by its PEG chain. This chain enhances the solubility, stability, and biocompatibility of drugs . As a result, it can improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, thereby enhancing their bioavailability .

Result of Action

The action of this compound results in the improved pharmacokinetics and efficacy of drugs . By modifying the surface of drugs or nanoparticles, it allows for targeted delivery to specific cells or tissues . This can reduce toxicity and immunogenicity, leading to more effective and safer drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of other chemicals in the environment . Moreover, the stability of the compound and its ability to form triazole linkages can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

1,1,1-Trifluoroethyl-PEG5-Propargyl forms a stable triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .

Cellular Effects

Given its reactivity towards primary amine groups in proteins and antibodies , it can be inferred that it may influence cell function by modifying these biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction can lead to changes in the function of proteins, antibodies, and other molecules and surfaces .

特性

IUPAC Name |

3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQPBBLSVKLHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

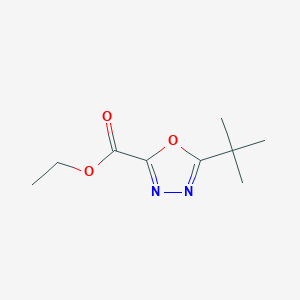

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

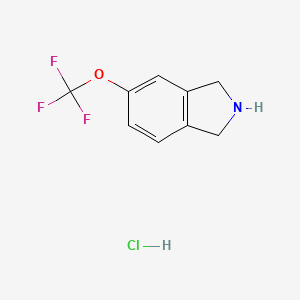

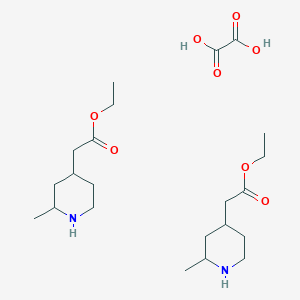

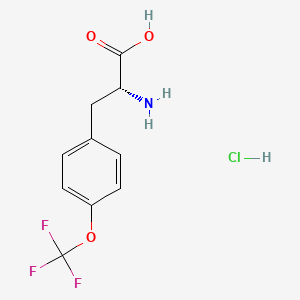

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)